2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with hydroxymethyl, sulfanyl-linked carbamoyl, and 4-chlorophenylmethyl groups. Its N-(2,3-dimethylphenyl)acetamide tail provides additional steric and electronic diversity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-15-4-3-5-20(16(15)2)27-22(31)14-32-23-26-11-19(13-29)28(23)12-21(30)25-10-17-6-8-18(24)9-7-17/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERABNCCRJROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for therapeutic use, drawing from various research findings and studies.
Chemical Structure
The compound can be characterized by its unique structural features:
- Functional Groups : It contains a chlorophenyl group, a carbamoyl moiety, and an imidazole ring, contributing to its diverse biological activity.
- Molecular Formula : C₁₈H₃₁ClN₄O₂S.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing imidazole rings have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The imidazole and carbamide functionalities are often associated with anticancer activity. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of certain enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The imidazole ring may facilitate interactions with metal ions in enzymes or receptors, altering their activity.
- Reactive Intermediates Formation : Similar compounds often generate reactive intermediates that can interact with cellular components, leading to cell death in pathogens or cancer cells .
- Binding Affinity : Docking studies indicate that the compound may exhibit strong binding affinity to target proteins involved in disease processes, enhancing its therapeutic potential .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
- A study on similar imidazole derivatives demonstrated significant antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the imidazole structure can enhance efficacy .
- Another investigation highlighted the anticancer properties of imidazole-based compounds, noting their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous derivatives:
Key Observations :
- The hydroxymethyl group in the target compound may improve aqueous solubility compared to nitro- or methylsulfonyl-substituted analogs, which often exhibit higher lipophilicity .
- Sulfanyl linkages (common in all listed compounds) are critical for hydrogen bonding and metal coordination in enzyme inhibition .
Pharmacological and Biochemical Insights
- Antimicrobial Potential: Nitroimidazole analogs (e.g., compound from ) show efficacy against anaerobic pathogens, suggesting the target compound’s hydroxymethyl group could mitigate nitro-associated toxicity while retaining activity.
- Enzyme Binding : Sulfonyl/sulfanyl motifs (as in ) often interact with cysteine residues in enzymes like carbonic anhydrase or proteases.
- Structural Flexibility : The hydroxymethyl group may allow for prodrug strategies or metabolic stabilization, a feature absent in rigid dihydroimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
